1,3-Bis(DI-tert-butylphosphino)propane
Description
Significance of Diphosphine Ligands in Catalysis and Coordination Chemistry
Diphosphine ligands are bidentate, meaning they can bind to a metal center at two points. This chelation effect imparts significant stability to the resulting metal complex compared to monodentate phosphine (B1218219) ligands. The backbone connecting the two phosphorus atoms dictates the "bite angle" of the ligand—the P-M-P angle in a metal complex. This angle is a critical parameter that can influence the geometry of the catalytic species and, consequently, the selectivity of the chemical transformation.
The electronic nature of diphosphine ligands can be finely tuned by modifying the substituents on the phosphorus atoms. Electron-donating groups enhance the electron density on the metal center, which can promote certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups can facilitate other steps, like reductive elimination. This tunability allows for the rational design of ligands for specific catalytic applications.
Furthermore, the steric bulk of the substituents on the phosphorus atoms provides a powerful tool for controlling the coordination environment around the metal. Bulky substituents can create a sterically hindered pocket that influences substrate binding and can lead to high selectivity in catalytic reactions.
Overview of 1,3-Bis(di-tert-butylphosphino)propane’s Unique Attributes
This compound, often abbreviated as DTBPP or dtbpp, is an organophosphorus compound with the chemical formula [(CH₃)₃C]₂P(CH₂)₃P[C(CH₃)₃]₂. It is a chelating diphosphine ligand distinguished by the presence of bulky tert-butyl groups on each phosphorus atom and a flexible three-carbon propane (B168953) backbone. These structural features bestow upon it a unique combination of steric and electronic properties that have made it a valuable ligand in a variety of catalytic processes.
The most notable feature of this compound is its significant steric bulk, a consequence of the four tert-butyl groups. This steric hindrance is a key factor in its ability to promote challenging cross-coupling reactions and to stabilize reactive intermediates. The large size of the tert-butyl groups creates a sterically demanding environment around the metal center, which can facilitate difficult oxidative addition steps and prevent catalyst deactivation pathways.
From an electronic standpoint, the tert-butyl groups are strongly electron-donating alkyl groups. This makes this compound a highly electron-rich ligand. This property increases the electron density on the coordinated metal center, which can enhance its reactivity in catalytic cycles, particularly in reactions involving oxidative addition of unreactive substrates.
The propane backbone of the ligand provides a flexible chelate ring, allowing it to accommodate a range of coordination geometries and metal centers. This flexibility, combined with its pronounced steric and electronic characteristics, makes this compound a powerful tool for the development of highly active and selective catalysts.
Below are tables detailing some of the key properties of this compound and its performance in selected catalytic reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₄₂P₂ |
| Molar Mass | 332.48 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in many organic solvents (e.g., ether, benzene, methanol) libretexts.org |
Table 2: Selected Catalytic Applications and Performance Data
| Reaction Type | Catalyst System | Substrates | Product Yield (%) | Reference |
| Oleyl alcohol alkylation | Not specified | Oleyl alcohol, alkylating agent | Not specified | libretexts.org |
| Alkyne hydration | Not specified | Various alkynes | Not specified | libretexts.org |
| Diazoethynylation | Not specified | Not specified | Not specified | libretexts.org |
It is important to note that while specific performance data for this compound in various reactions is a subject of ongoing research, its structural and electronic properties position it as a highly effective ligand in a broad range of catalytic transformations. The combination of its steric bulk and electron-rich nature continues to be exploited in the development of novel and efficient catalytic systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl(3-ditert-butylphosphanylpropyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42P2/c1-16(2,3)20(17(4,5)6)14-13-15-21(18(7,8)9)19(10,11)12/h13-15H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJILYPCZXWVDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337908 | |
| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121115-33-1 | |
| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Bis Di Tert Butylphosphino Propane and Its Precursors
Established Synthetic Pathways for the Ligand
The primary and most established method for the synthesis of 1,3-Bis(di-tert-butylphosphino)propane involves the reaction of a metal salt of di-tert-butylphosphine with a 1,3-dihalopropane. This nucleophilic substitution reaction is a common strategy for the formation of P-C bonds in diphosphine synthesis.
A typical procedure involves the deprotonation of di-tert-butylphosphine with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), to generate the corresponding lithium di-tert-butylphosphide. This highly nucleophilic intermediate is then reacted in situ with a 1,3-dihalopropane, typically 1,3-dichloropropane or 1,3-dibromopropane, in an inert solvent like tetrahydrofuran (THF). The reaction is conducted under a stringent inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine (B1218219), which is highly sensitive to air.
The general reaction scheme is as follows:
2 (t-Bu)₂PH + 2 n-BuLi → 2 (t-Bu)₂PLi + 2 BuH 2 (t-Bu)₂PLi + Cl(CH₂)₃Cl → (t-Bu)₂P(CH₂)₃P(t-Bu)₂ + 2 LiCl
An alternative, though less detailed in publicly available literature, approach mentions the reaction of di-tert-butylphosphine with 2,2-di-tert-butyl-1,3-propanediol. This method would likely proceed via activation of the diol, for instance, by converting the hydroxyl groups into better leaving groups like tosylates or mesylates, followed by nucleophilic attack by di-tert-butylphosphine or its metalated derivative. However, detailed experimental protocols for this specific route are not as well-documented as the dihalide alkylation method.
Key parameters for the successful synthesis via the dihalide route are summarized in the table below.
| Parameter | Typical Conditions |
| Phosphine Precursor | Di-tert-butylphosphine |
| Alkylating Agent | 1,3-Dichloropropane or 1,3-Dibromopropane |
| Base | n-Butyllithium or other strong bases |
| Solvent | Tetrahydrofuran (THF), Diethyl ether |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | Typically low temperatures for metalation (e.g., -78 °C to 0 °C), followed by warming to room temperature for the alkylation step. |
| Work-up | Aqueous quench, extraction with an organic solvent, and purification. |
Precursor Chemistry and Synthesis of Di-tert-butylphosphinous Halides
One of the most common laboratory and industrial-scale methods for the preparation of di-tert-butylchlorophosphine is the reaction of phosphorus trichloride (PCl₃) with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl). The stoichiometry of the reaction must be carefully controlled to favor the formation of the desired dichlorophosphine and subsequent monochlorophosphine over the trialkylphosphine. Due to the significant steric hindrance of the tert-butyl groups, the reaction often stops at the di-substituted product, which can be separated from the reaction mixture by distillation researchgate.net.
An alternative route involves the reaction of di-tert-butylphosphine with a chlorinating agent. For instance, a detailed procedure describes the reaction of di-tert-butylphosphine with octyl trichloroacetate at elevated temperatures to yield di-tert-butylchlorophosphine, which is then purified by distillation chemicalbook.com.
The synthesis of other di-tert-butylphosphinous halides, such as the bromide, can be achieved through similar halogen exchange reactions or by using the corresponding Grignard reagent with phosphorus tribromide.
The following table summarizes key synthetic routes to di-tert-butylphosphinous halides.
| Product | Reactants | Reagents/Conditions | Typical Yield |
| Di-tert-butylchlorophosphine | Phosphorus trichloride, tert-butylmagnesium chloride | Diethyl ether or THF, controlled stoichiometry | Moderate to good |
| Di-tert-butylchlorophosphine | Di-tert-butylphosphine, Octyl trichloroacetate | Heat (70-84 °C) | ~78% chemicalbook.com |
| Di-tert-butylbromophosphine | Phosphorus tribromide, tert-butylmagnesium bromide | Diethyl ether or THF | Moderate |
Considerations for Industrial-Scale Synthesis of Bulky Tertiary Phosphines
The transition from laboratory-scale synthesis to industrial production of bulky tertiary phosphines like this compound presents several challenges that must be addressed to ensure a safe, cost-effective, and scalable process.
Safety and Handling: Many of the reagents and intermediates involved in the synthesis of bulky phosphines are pyrophoric or highly reactive. For instance, alkyllithium reagents like n-butyllithium can ignite spontaneously in air. Similarly, many phosphines, especially those with alkyl substituents, are air-sensitive and can be pyrophoric. Therefore, industrial-scale synthesis requires robust inert atmosphere techniques, specialized reactor designs to handle hazardous materials, and comprehensive safety protocols. The handling of phosphorus halides also requires care due to their corrosive and toxic nature.
Raw Material Sourcing and Cost: The cost of starting materials is a significant factor in the economic viability of large-scale production. Reagents like tert-butyllithium and di-tert-butylphosphine can be expensive. Therefore, process optimization to maximize yield and minimize waste is crucial. Sourcing reliable, high-quality raw materials in large quantities is another important consideration.
Process Optimization and Control: The reaction conditions, including temperature, pressure, reaction time, and stoichiometry, must be precisely controlled to ensure consistent product quality and yield. The high steric bulk of the tert-butyl groups can lead to slower reaction rates and potential side reactions if not properly managed. The development of robust analytical methods for in-process monitoring is essential for process control.
Purification: The purification of bulky phosphines on an industrial scale can be challenging. Distillation is a common method for volatile phosphines and their precursors, but for less volatile or solid products like this compound, other techniques such as crystallization or chromatography may be necessary. Given the air-sensitivity of these compounds, purification methods must be adapted to be performed under an inert atmosphere. The removal of inorganic salts, such as lithium chloride, generated during the reaction is a key step in the work-up process.
Waste Management: The synthesis generates byproducts and waste streams that must be managed in an environmentally responsible manner. This includes the disposal of residual organometallic reagents and halogenated waste.
Coordination Chemistry of Transition Metal Complexes Bearing 1,3 Bis Di Tert Butylphosphino Propane
Synthesis and Structural Characterization of 1,3-Bis(di-tert-butylphosphino)propane-Metal Complexes
The dtbpp ligand readily coordinates to a variety of transition metals, forming complexes with diverse geometries and electronic structures. The synthetic routes to these complexes typically involve the reaction of a suitable metal precursor with the free ligand in an appropriate solvent.
Complexation with Palladium
Palladium complexes of this compound are notable for their applications in catalysis. The synthesis of a weakly coordinated triflate complex, [(dtbpp)Pd(OTf)]⁺(OTf)⁻, has been reported as a suitable precursor for mechanistic studies in reactions such as the isomerizing alkoxycarbonylation of methyl oleate (B1233923). nih.govnih.gov This complex can be synthesized from the free ligand, which in turn can be prepared using tert-butylphosphine borane and 1,3-dibromopropane. nih.gov
The addition of methanol (B129727) to the triflate complex leads to the formation of the corresponding hydride species, [(dtbpp)PdH(CH₃OH)]⁺(OTf)⁻. nih.gov Further reaction with pyridine (B92270) yields the stable and isolable hydride complex [(dtbpp)PdH(pyridine)]⁺(OTf)⁻. nih.gov While detailed crystal structures of simple dtbpp-palladium complexes are not extensively documented in the reviewed literature, a related palladium triflate complex with a flexible C3 backbone ligand, Pd(8)(OTf)₂, is reported to have a P-Pd-P bite angle of 96.92(8)°. nih.gov
Interactive Data Table: Selected Structural Data for a Related Palladium Complex
| Compound | P-M-P Bite Angle (°) |
| Pd(8)(OTf)₂ | 96.92(8) |
Complexation with Platinum
Complexation with Nickel
Similar to the case of platinum, specific literature detailing the synthesis and structural characterization of nickel complexes with the this compound ligand could not be found within the scope of this review. The coordination chemistry of nickel with the closely related 1,3-bis(diphenylphosphino)propane (B126693) is known, but direct analogues with di-tert-butylphosphino groups are not described.
Complexation with Rhodium and Iridium
The synthesis and characterization of rhodium and iridium complexes with this compound have been reported in the context of their potential catalytic applications. Iridium complexes of the form P₂Ir(η³-CH₂Ph) and rhodium complexes P₂Rh(η³-CH₂Ph), where P₂ represents dtbpp, have been synthesized and characterized. nih.gov However, specific details regarding their synthesis and full structural parameters were not available in the reviewed literature. The use of dtbpp in rhodium-catalyzed hydroformylation has also been noted, indicating the formation of rhodium-dtbpp complexes, though their isolation and detailed characterization are not described. mdpi.com
Complexation with Cobalt
Information on the synthesis and structural characterization of cobalt complexes featuring the this compound ligand is not available in the current body of reviewed scientific literature.
Complexation with Ruthenium
The synthesis and structural characterization of ruthenium complexes containing the this compound ligand are not described in the available literature reviewed for this article.
Ligand Denticity and Chelate Ring Formation
This compound, often abbreviated as dtbpp, is a bidentate phosphine (B1218219) ligand. This means it has two phosphorus donor atoms that can coordinate to a single metal center. The two phosphorus atoms are connected by a flexible three-carbon propane (B168953) backbone.
When dtbpp coordinates to a metal center, it forms a six-membered chelate ring. This ring consists of the metal atom, the two phosphorus atoms, and the three carbon atoms of the propane chain. The formation of this chelate ring enhances the stability of the resulting metal complex compared to coordination with two separate monodentate phosphine ligands. This phenomenon is known as the chelate effect. The six-membered ring typically adopts a stable chair conformation to minimize steric strain. For instance, in the complex [ReOCl3(dppp)], where dppp (B1165662) is the related 1,3-bis(diphenylphosphino)propane, the six-membered ring formed by the ligand and the rhenium metal center is in a chair conformation researchgate.net.
Structural Analysis via X-ray Crystallography of this compound Complexes
In complexes of the analogous ligand, 1,3-bis(diphenylphosphino)propane (dppp), X-ray diffraction studies have revealed detailed structural information. For example, the crystal structure of [ReOCl3(dppp)] shows an octahedrally coordinated rhenium atom with the dppp ligand forming a six-membered chelate ring in a chair conformation researchgate.net. Similarly, in the platinum(II) complex, [Pt{Ph2P(CH2)3PPh2}2]Cl2, the platinum cation is coordinated by two chelating dppp ligands, resulting in a near square-planar geometry, and the chelate rings also adopt a chair conformation nih.gov. While these examples feature the diphenylphosphino analogue, the fundamental coordination behavior and chelate ring conformation are expected to be similar for the di-tert-butylphosphino derivative, with adjustments due to the different steric and electronic properties of the tert-butyl groups.
Electronic and Steric Properties: Influence on Metal Coordination Geometry and Stability
The coordination chemistry of this compound is significantly influenced by the electronic and steric properties of the ligand. These factors play a crucial role in determining the geometry and stability of the resulting metal complexes.
σ-Donating Character of tert-Butylphosphine Moieties
The phosphorus atoms in this compound are trivalent and possess a lone pair of electrons, which they can donate to a metal center to form a coordinate covalent bond. The tert-butyl groups attached to the phosphorus atoms are alkyl groups, which are electron-donating. This inductive effect increases the electron density on the phosphorus atoms, making them strong σ-donors. The strong σ-donating ability of the tert-butylphosphine moieties enhances the stability of the metal-phosphorus bond.
Steric Demands of the tert-Butyl Substituents and Propane Backbone
The tert-butyl groups are sterically bulky. nih.gov This significant steric hindrance around the phosphorus donor atoms has a profound impact on the coordination geometry of the metal complexes. nih.gov The bulky nature of these substituents can influence the number of ligands that can coordinate to the metal center and can also affect the bond angles within the coordination sphere. The flexible propane backbone allows the ligand to accommodate a range of coordination geometries, but the steric clash between the tert-butyl groups can favor specific arrangements that minimize these repulsive interactions. This steric congestion is a key feature often exploited in catalysis to control selectivity. nih.gov
Natural Bite Angle and its Impact on Metal Coordination
The natural bite angle of a chelating ligand is the preferred P-M-P angle determined by the ligand backbone, independent of the electronic preferences of the metal center. For diphosphine ligands with a three-carbon backbone like this compound, the natural bite angle is typically around 90°. This angle is well-suited for coordinating to metals that prefer octahedral or square-planar geometries, where the ideal cis-P-M-P angle is also 90°.
The ability of the ligand to achieve this natural bite angle with minimal strain contributes to the stability of the resulting chelate complex. However, the flexibility of the propane backbone allows for some deviation from this ideal angle to accommodate the electronic and steric requirements of different metal centers and coordination geometries. This flexibility, combined with the significant steric bulk of the tert-butyl groups, allows this compound to be an effective ligand in a variety of catalytic applications.
| Property | Description |
| Ligand Type | Bidentate Phosphine |
| Chelate Ring Size | 6-membered |
| Typical Chelate Ring Conformation | Chair |
| Electronic Character | Strong σ-donor |
| Steric Profile | High steric bulk from tert-butyl groups |
| Natural Bite Angle | Approximately 90° |
Catalytic Applications of 1,3 Bis Di Tert Butylphosphino Propane Based Catalytic Systems
Homogeneous Catalysis
Catalytic systems based on 1,3-bis(di-tert-butylphosphino)propane are primarily employed in homogeneous catalysis, where the catalyst and reactants exist in the same phase. This allows for high activity and selectivity under relatively mild reaction conditions.
One of the most prominent applications of dtbpp-ligated catalysts is in the field of alkoxycarbonylation, a process that involves the addition of an alcohol and carbon monoxide across an unsaturated bond, such as that in an alkene or alkyne.
Palladium complexes incorporating this compound (dtbpp) are highly efficient catalysts for the methoxycarbonylation of alkenes. In the case of ethene, these catalytic systems demonstrate rapid and selective conversion to methyl propanoate (MePro). nih.gov The performance of dtbpp is notable when compared to other phosphine (B1218219) ligands; it yields turnover rates for MePro production that are almost ten times higher than those achieved with catalysts based on less bulky diphosphines like Ph₂P(CH₂)n-PPh₂. mdpi.comresearchgate.net
This high efficiency is attributed to the ligand's steric bulk, which plays a crucial role in directing the reaction pathway towards the desired ester product and away from side reactions. mdpi.comresearchgate.net While direct data for methyl oleate (B1233923) using this specific ligand is not detailed, the successful application of palladium catalysts with similar bulky phosphine ligands in the methoxycarbonylation of unsaturated oleochemicals suggests the suitability of the dtbpp system for such long-chain unsaturated esters. uu.nl
| Substrate | Ligand | Product | Key Finding | Citation |
|---|---|---|---|---|
| Ethene | This compound (dtbpp) | Methyl Propanoate | Catalyzes fast and selective methoxycarbonylation. | nih.gov |
| Ethene | This compound (dtbpp) | Methyl Propanoate | Turnover rates are nearly 10x higher than with Ph₂P(CH₂)n-PPh₂ ligands. | mdpi.comresearchgate.net |
The structure of the diphosphine ligand is a determining factor in the regioselectivity of alkoxycarbonylation reactions. The use of this compound with a palladium catalyst has been shown to selectively produce linear products. For instance, in certain alkoxycarbonylation reactions, the dtbpp ligand system yields a 1,4-dicarboxylic acid diester with both high yield and selectivity, reaching 88%. nih.gov This outcome is in stark contrast to reactions employing other ligands, such as 1,5-bis(tert-butyl(pyridin-2-yl)phosphanyl)pentane, which favor the formation of branched acrylate (B77674) products. nih.gov This demonstrates the critical role of the dtbpp ligand's steric and electronic profile in controlling the insertion of carbon monoxide and the subsequent nucleophilic attack, thereby dictating the final product structure.
| Ligand | Product Type | Yield/Selectivity | Citation |
|---|---|---|---|
| This compound | 1,4-dicarboxylic acid diester (Linear) | 88% | nih.gov |
| 1,5-bis(tert-butyl(pyridin-2-yl)phosphanyl)pentane | Branched Acrylate | Not specified | nih.gov |
A significant challenge in the carbonylation of alkenes like ethene is the competing reaction of copolymerization with carbon monoxide, which leads to the formation of polyketones. mdpi.com Palladium catalysts bearing this compound are highly effective at suppressing this copolymerization pathway. mdpi.comresearchgate.net While catalysts with less sterically crowded ligands, such as various Ph₂P(CH₂)n-PPh₂ derivatives, tend to produce high molecular weight polyketones, the bulky dtbpp ligand favors the termination of the catalytic cycle after a single insertion of ethene and CO, leading to the selective formation of methyl propanoate. mdpi.com Computational studies on analogous bulky phosphine systems have shown a selectivity greater than 99% towards the formation of the monocarbonylated ester product over the polymer. nih.gov This control is essential for the industrial production of esters where high purity is required.
The application of dtbpp-based palladium catalysts extends to the methoxycarbonylation of alkynes. Mechanistic studies have been conducted on the methoxycarbonylation of phenylacetylene (B144264) using a catalytic system that includes the this compound ligand. nih.gov These investigations, often supported by density functional theory (DFT) calculations, help to elucidate the reaction pathways and the role of the ligand in facilitating the catalytic cycle for alkyne substrates. nih.gov The ability of the ligand to influence the key steps of the reaction, such as alkyne coordination and subsequent insertion steps, is crucial for achieving efficient conversion to the desired unsaturated ester products.
While phosphine ligands are integral to a wide array of catalytic hydrogenation reactions, specific examples detailing the use of this compound in hydrogenation catalysis were not prominent in the conducted research. The field of catalytic hydrogenation often employs related diphosphine ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or various chiral analogues in asymmetric hydrogenations with rhodium and ruthenium catalysts. However, direct studies focusing on the application of the title compound, this compound, in hydrogenation were not identified.
Hydrogenation Reactions
Ruthenium-Catalyzed Hydrogenation
Ruthenium complexes are versatile catalysts for hydrogenation reactions. While specific studies detailing the use of this compound in ruthenium-catalyzed hydrogenations are not extensively covered in readily available literature, the general principles of using bulky phosphine ligands in such reactions are well-established. The steric bulk of ligands like dtbpp can influence the coordination of the substrate to the metal center, potentially leading to enhanced selectivity. In many ruthenium-catalyzed hydrogenations, the choice of phosphine ligand is crucial for achieving high efficiency and selectivity in the reduction of various functional groups.
Rhodium-Catalyzed Hydrogenation
Rhodium complexes bearing phosphine ligands are highly effective for the asymmetric hydrogenation of prochiral olefins. A study on a closely related chiral ligand, (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane, in complex with rhodium, has demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various substrates. nih.gov This ligand shares the di-tert-butylphosphino moiety, highlighting the impact of these bulky groups on the catalytic performance. The high enantioselectivity is attributed to the specific steric and electronic environment created by the phosphine ligand around the rhodium center. nih.gov
| Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| (Z)-α-Acetamidocinnamate | N-Acetyl-L-phenylalanine | >99 | >99 |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | >99 |
| (Z)-α-Acetamido-3-methoxyphenylacrylic acid | N-Acetyl-L-3-methoxyphenylalanine | >99 | >99 |
Hydroformylation Reactions
Rhodium-Catalyzed Formylation of Alkyl Chlorides
A rhodium-based catalytic system has been developed for the formylation of unactivated alkyl chlorides to aldehydes using syngas (a mixture of H₂ and CO). nih.gov In this system, a close structural analog, 1,3-bis(diphenylphosphino)propane (dppp), was employed as the ligand in conjunction with Rh(acac)(CO)₂. nih.gov The reaction proceeds in high yields and can be tuned to selectively produce either linear or branched aldehydes depending on the reaction conditions. nih.gov The success of this transformation is dependent on the addition of sodium iodide, which facilitates the in situ formation of more reactive alkyl iodides. nih.gov The dppp (B1165662) ligand plays a crucial role in stabilizing the rhodium center and directing the regioselectivity of the formylation. nih.gov
| Alkyl Chloride | Product | Yield (%) | Regioselectivity (linear:branched) |
|---|---|---|---|
| 1-Chlorooctane | Nonanal | 85 | >99:1 |
| 1-Chloro-3-phenylpropane | 4-Phenylbutanal | 80 | >99:1 |
| Cyclohexyl chloride | Cyclohexanecarbaldehyde | 72 | - |
C-H Activation and Dehydrogenation Reactions
Ruthenium-Catalyzed C-H Activation Processes
Ruthenium catalysts are known to facilitate a variety of C-H activation and functionalization reactions, which are atom-economical methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov While the specific application of this compound in these processes is not widely reported, the electronic and steric properties of such bulky phosphine ligands are generally influential in directing the regioselectivity and efficiency of C-H activation. For instance, in the ruthenium-catalyzed oxidative coupling of allylsilanes with activated olefins, the catalytic system enables the formation of 1,3-dienes through a formal sp³ C-H activation. nih.gov The nature of the ligands on the ruthenium center is critical for the success of such transformations.
Electrocatalytic Transformations (e.g., Hydrofluorination)
An extensive review of scientific literature reveals a notable absence of specific research detailing the application of this compound in electrocatalytic transformations such as hydrofluorination. While electrocatalysis is a burgeoning field for carbon-fluorine bond formation, and phosphine ligands are integral to many catalytic systems, the use of this particular bulky bisphosphine ligand in this context is not well-documented in available scholarly articles. Research in electrocatalytic hydrofluorination tends to focus on other types of catalysts and ligand systems.
CO2 Activation in the Solid State
Similar to its application in electrocatalytic hydrofluorination, there is a lack of specific published research on the use of this compound for the activation of carbon dioxide (CO₂) in the solid state. The activation of CO₂ is a critical area of research for its potential in carbon capture and utilization technologies. While metal complexes with various phosphine ligands have been investigated for CO₂ activation, dedicated studies on solid-state activation employing catalysts based on this compound are not readily found in the current body of scientific literature.
Role of this compound in Enhancing Catalytic Activity and Selectivity
The structural characteristics of this compound play a crucial role in its ability to enhance the activity and selectivity of metal catalysts, particularly in cross-coupling reactions. The bulky tert-butyl groups on the phosphorus atoms create a sterically demanding environment around the metal center. This steric hindrance can promote the formation of highly active, low-coordinate metal species, which are often key intermediates in catalytic cycles. Furthermore, the electron-donating nature of the alkyl groups increases the electron density on the phosphorus atoms, which in turn enhances the electron-donating ability of the ligand to the metal center. This can stabilize the metal in low oxidation states and facilitate oxidative addition, a critical step in many cross-coupling reactions.
While specific data for this compound in a wide range of reactions is not always available, the performance of closely related bulky ferrocenyl bisphosphine ligands, such as 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf), in palladium-catalyzed reactions provides insight into the benefits of such ligands. For instance, in the α-arylation of ketones, palladium complexes of dtbpf have demonstrated high efficiency.
The catalytic activity of (dtbpf)PdX₂ (X = Cl, Br) complexes has been evaluated in the α-arylation of propiophenone (B1677668) with 4-chlorotoluene. The results highlight the influence of the ligand on the reaction yield under relatively mild conditions.
| Catalyst Precursor | Yield (%) |
|---|---|
| (dtbpf)PdCl₂ | 85 |
| (dtbpf)PdBr₂ | 92 |
Table 1: Catalytic Performance in the α-Arylation of Propiophenone with 4-Chlorotoluene.
The high yields obtained with these catalysts underscore the effectiveness of bulky, electron-rich bisphosphine ligands in promoting challenging cross-coupling reactions. The large P-Pd-P bite angle of the dtbpf ligand, which is a feature shared by similar bisphosphine ligands with a flexible backbone like this compound, is thought to contribute to the high catalytic activity by promoting reductive elimination, the final step in the catalytic cycle that forms the desired product.
In another example, copper(I) complexes containing the dtbpf ligand have been used as pre-catalysts in palladium-catalyzed Sonogashira coupling reactions. Although the dtbpf ligand was initially coordinated to copper, it was found to transfer to the palladium center during the reaction, forming the active catalyst. This system showed moderate to good yields for the coupling of various aryl halides with phenylacetylene.
| Aryl Halide | Product Yield (%) |
|---|---|
| Iodobenzene | 95 |
| Bromobenzene | 88 |
| 4-Iodotoluene | 92 |
| 4-Bromoanisole | 85 |
Table 2: Yields for the Sonogashira Coupling of Aryl Halides with Phenylacetylene using a Cu(I)-dtbpf/Pd(II) Catalytic System. nih.gov
These examples, while not directly featuring this compound, illustrate the principles by which bulky, electron-rich bisphosphine ligands enhance catalytic activity and selectivity. The combination of steric bulk and strong electron donation is key to their success in facilitating a variety of important chemical transformations.
Mechanistic Investigations of 1,3 Bis Di Tert Butylphosphino Propane Mediated Reactions
Identification and Characterization of Catalytic Intermediates
Mechanistic studies have been greatly facilitated by the use of a weakly coordinated palladium(II) triflate complex of 1,3-bis(di-tert-butylphosphino)propane, denoted as [(dtbpp)Pd(OTf)]⁺(OTf)⁻, which serves as a reactive precursor for the formation and characterization of various catalytic intermediates. d-nb.info
Palladium Hydride Species
A pivotal intermediate in many catalytic cycles, the palladium hydride species, has been successfully generated and characterized. The addition of methanol (B129727) (CH₃OH) or its deuterated counterpart (CD₃OD) to the palladium triflate precursor results in the formation of the corresponding hydride or deuteride (B1239839) species. d-nb.info Further reaction with pyridine (B92270) leads to a stable and isolable hydride complex, [(dtbpp)PdH(pyridine)]⁺(OTf)⁻. d-nb.info This complex is instrumental as it allows for the generation of a methanol-free hydride fragment through the abstraction of pyridine, providing a clean entry point for studying the subsequent steps in the catalytic cycle. d-nb.info
| Species | Formula | Precursor | Method of Generation |
| Methanol-coordinated Hydride | [(dtbpp)PdH(CH₃OH)]⁺(OTf)⁻ | [(dtbpp)Pd(OTf)]⁺(OTf)⁻ | Addition of CH₃OH |
| Pyridine-stabilized Hydride | [(dtbpp)PdH(pyridine)]⁺(OTf)⁻ | [(dtbpp)PdH(CH₃OH)]⁺(OTf)⁻ | Reaction with pyridine |
Acyl and Alkyl Complexes
The interaction of the palladium hydride species with olefins leads to the formation of palladium-alkyl complexes. For instance, the reaction with 1-¹³C-labeled 1-octene (B94956) at low temperatures yields a mixture of linear alkyl complexes. d-nb.info Similarly, reaction with methyl oleate (B1233923) results in both a linear alkyl species and a branched alkyl species, the latter being stabilized by the coordination of the ester carbonyl group in a four-membered chelate ring. d-nb.info
Subsequent reaction of these alkyl complexes with carbon monoxide triggers migratory insertion, leading to the formation of acyl complexes. With 1-octene, linear acyls are formed. d-nb.info In the case of methyl oleate, both a linear acyl carbonyl complex and a five-membered chelate acyl complex are generated. d-nb.info
| Intermediate Type | Precursor | Reactant | Resulting Complex(es) |
| Alkyl | [(dtbpp)PdH]⁺ | 1-octene | Linear alkyls: [(dtbpp)Pd¹³CH₂(CH₂)₆CH₃]⁺ and [(dtbpp)PdCH₂(CH₂)₆¹³CH₃]⁺ |
| Alkyl | [(dtbpp)PdH]⁺ | Methyl Oleate | Linear: [(dtbpp)PdCH₂(CH₂)₁₆C(=O)OCH₃]⁺ Branched: [(dtbpp)PdCH{(CH₂)₁₅CH₃}C(=O)OCH₃]⁺ |
| Acyl | Linear Alkyl (from 1-octene) | ¹³CO | Linear acyls: [(dtbpp)Pd¹³C(=O)¹²/¹³CH₂(CH₂)₆¹²/¹³CH₃(L)]⁺ |
| Acyl | Alkyls (from methyl oleate) | CO | Linear: [(dtbpp)PdC(=O)(CH₂)₁₇C(=O)OCH₃(CO)]⁺ Branched Chelate: [(dtbpp)PdC(=O)CH{(CH₂)₁₅CH₃}C(=O)OCH₃]⁺ |
Olefin and Carbene Intermediates
While the formation of alkyl complexes from olefins is well-documented, detailed characterization of discrete olefin-palladium intermediates stabilized by the this compound ligand is not extensively reported in the primary literature for the studied reactions. The rapid insertion of the olefin into the palladium-hydride bond often makes the isolation or spectroscopic observation of a stable olefin-coordinated precursor challenging. d-nb.info The catalytic cycles are typically depicted with the olefin coordinating prior to insertion, but the focus of characterization has been on the subsequent, more stable alkyl and acyl species.
There is no significant evidence or discussion in the reviewed mechanistic studies of the involvement of palladium-carbene intermediates in the context of the alkoxycarbonylation reactions mediated by the this compound ligand.
Elucidation of Reaction Pathways and Catalytic Cycles
The characterization of the aforementioned intermediates allows for the construction of detailed catalytic cycles and the understanding of key mechanistic features such as isomerization and migratory insertion.
Isomerization Mechanisms in Alkoxycarbonylation
In the alkoxycarbonylation of long-chain unsaturated esters like methyl oleate, the palladium hydride species is a highly efficient isomerization catalyst. d-nb.info Exposure of methyl oleate to the deuteride complex [(dtbpp)PdD(CD₃OD)]⁺(OTf)⁻ leads to rapid isomerization, achieving a thermodynamic distribution of internal olefins. d-nb.info This isomerization process occurs through a series of migratory insertions of the olefin into the Pd-H bond and subsequent β-hydride eliminations, which allows the double bond to "walk" along the alkyl chain. This rapid isomerization is a crucial preceding step to the carbonylation, as it allows for the formation of a terminal alkyl species which then undergoes carbonylation to yield the desired linear diester product.
Migratory Insertion Processes
Migratory insertion is a fundamental step in the alkoxycarbonylation catalytic cycle. Following the formation of a palladium-alkyl intermediate, the coordination of a carbon monoxide molecule is followed by the migratory insertion of the alkyl group onto the carbonyl carbon, generating a palladium-acyl complex. d-nb.info This step is well-documented in the reaction with both simple olefins like 1-octene and more complex substrates such as methyl oleate. d-nb.info The subsequent step is the methanolysis of this acyl complex, which regenerates the active catalyst and produces the final ester product. nih.gov Computational studies have shown a significant difference in the energy barrier for the methanolysis of linear versus branched acyl intermediates, which is a key factor in the high selectivity for linear products observed in these reactions. capes.gov.br
Methanolysis Steps
In palladium-catalyzed carbonylation reactions, the final step of the catalytic cycle is often the alcoholysis (specifically methanolysis when methanol is the alcohol) of a palladium-acyl intermediate. This step is crucial as it releases the desired ester product and regenerates the active catalyst. For reactions utilizing the this compound ligand, often abbreviated as dtbpp, mechanistic studies, including computational models, have provided insights into this process.
In the methoxycarbonylation of phenylacetylene (B144264) catalyzed by a palladium-dtbpp complex, the catalytic cycle concludes with the methanolysis of a palladium-acryloyl intermediate. This final alcoholysis step facilitates the formation of the product and regenerates the active palladium catalyst, allowing the cycle to continue. rsc.org
Computational studies have explored the intricacies of this step. For instance, density functional theory (DFT) calculations on the methoxycarbonylation of ethene using a related ligand, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (dtbpx), which shares the bulky di-tert-butylphosphino groups, have been used to model the catalytic pathways. rsc.org Similar studies using a model diphosphine, 1,3-diphosphinopropane, suggested that intermolecular methanolysis is a plausible pathway. rsc.org This occurs following the dissociation of one of the phosphine (B1218219) arms, which increases the electrophilicity of the acyl carbon, making it more susceptible to nucleophilic attack by methanol. rsc.org
A key intermediate in these processes is the weakly coordinated triflate complex [(dtbpp)Pd(OTf)]⁺(OTf)⁻, which serves as a reactive precursor. The addition of methanol (CH₃OH) or deuterated methanol (CD₃OD) to this complex leads to the formation of a hydride species, [(dtbpp)PdH(MeOH)]⁺(OTf)⁻, or its deuterated analogue, which are central to the catalytic cycle that culminates in methanolysis. acs.orgresearchgate.netacs.orgacs.org
Table 1: Key Species in the Methanolysis Pathway
| Precursor Complex | Reagent | Resulting Intermediate | Role |
|---|---|---|---|
| [(dtbpp)Pd(OTf)]⁺(OTf)⁻ | Methanol (MeOH) | [(dtbpp)PdH(MeOH)]⁺(OTf)⁻ | Active species for catalytic cycle |
Proton Relay Mechanisms
A proton relay mechanism in catalysis involves the transfer of a proton from one site to another via a series of intermediates, often facilitated by a ligand with a built-in basic site. This can significantly lower the activation energy for steps like alcoholysis.
Mechanistic studies on ligands that contain a basic moiety, such as a pyridyl group, have shown that these ligands can actively participate in the catalytic cycle. For example, in the methoxycarbonylation of phenylacetylene, a ligand featuring a pyridyl group can be protonated, and this proton can then be transferred to the coordinated alkyne, initiating the catalytic cycle. rsc.org The pyridyl nitrogen can also act as a proton relay in the final alcoholysis step, facilitating the deprotonation of the alcohol for its nucleophilic attack on the acyl-palladium complex. researchgate.netresearchgate.net
However, the this compound ligand lacks any such pendant basic group. Its structure consists of two bulky, electron-rich di-tert-butylphosphino groups connected by a simple propane (B168953) backbone. Consequently, it is not capable of acting as a proton shuttle in the same manner as P,N hemilabile ligands. The methanolysis in dtbpp-mediated reactions is therefore expected to proceed without this type of ligand assistance, relying instead on an intermolecular or direct pathway for the proton transfer.
Kinetic Studies and Determination of Rate-Limiting Steps
Conversely, for the palladium-catalyzed acylation of N-methylpyrrole with ethylene (B1197577) and carbon monoxide using the dtbpp ligand, computational studies have identified a different rate-limiting step. In this transformation, the C-C coupling between the palladium-acyl intermediate and the N-methylpyrrole was found to have the highest energy barrier, making it the rate-determining step. acs.org The formation of the acyl complex itself was determined to be both kinetically facile and thermodynamically favorable. acs.org
The sensitivity of the reaction rate to the ligand structure is also notable. In the hydroacylation of benzaldehyde, it was observed that using this compound as the ligand resulted in low selectivity for the branched product, highlighting how subtle changes in the catalyst system can significantly impact reaction outcomes. thieme-connect.de
Table 2: Rate-Determining Steps in Pd/dtbpp-Catalyzed Reactions
| Reaction Type | Substrates | Identified Rate-Determining Step |
|---|---|---|
| Hydroalkoxycarbonylation | 1-Hexene, CO, Methanol | Methanolysis of Pd-acyl species |
| Hydroxycarbonylation | 1-Dodecene, CO, Water | Hydrolysis of Pd-acyl species |
This variability in the rate-determining step underscores the complexity of these catalytic systems and demonstrates that the slowest step is highly dependent on the nature of the substrates and the specific transformation being catalyzed.
Computational and Theoretical Approaches to 1,3 Bis Di Tert Butylphosphino Propane Systems
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal catalysis. For systems employing the 1,3-bis(di-tert-butylphosphino)propane ligand, DFT calculations have been instrumental in mapping out complex reaction pathways, identifying key intermediates and transition states, and quantifying the energetic demands of each step. These studies are crucial for understanding and optimizing catalytic processes such as the palladium-catalyzed methoxycarbonylation of ethene and the isomerizing alkoxycarbonylation of long-chain olefins. rsc.orgd-nb.info
DFT calculations allow for the construction of detailed energy profiles for entire catalytic cycles. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, researchers can visualize the thermodynamic and kinetic landscape of a reaction.
For instance, in the palladium-catalyzed methoxycarbonylation of ethene using a (dtbpp)Pd(II) catalyst, DFT studies have explored various potential mechanistic pathways, including the carbomethoxy, ketene, and hydride-hydroxyalkylpalladium pathways. rsc.org The calculations reveal the relative stabilities of key intermediates, such as palladium-hydride, palladium-alkyl, and palladium-acyl species. The analysis of the transition state geometries provides a three-dimensional picture of the bond-making and bond-breaking processes, highlighting the specific atomic interactions that govern the reaction's progress.
In a study on the isomerizing alkoxycarbonylation of methyl oleate (B1233923), a reaction of significant interest for converting renewable resources into valuable chemicals, DFT was employed to analyze the complex reaction network. d-nb.info The calculations helped to identify a branched palladium-alkyl intermediate stabilized by the coordination of an ester carbonyl group as a four-membered chelate. d-nb.info The energy profile elucidated why certain pathways are favored over others, providing a rationale for the observed product selectivity.
Table 1: Calculated Relative Free Energies of Intermediates in a Catalytic Cycle This table is illustrative and based on typical findings in DFT studies of catalysis. The values represent the relative Gibbs free energies (ΔG) in kcal/mol with respect to a reference intermediate.
| Intermediate | Description | ΔG (kcal/mol) |
|---|---|---|
| INT-1 | Palladium-hydride complex | 0.0 |
| TS-1 | Olefin insertion transition state | +15.2 |
| INT-2 | Palladium-alkyl complex | -5.8 |
| TS-2 | CO insertion transition state | +12.5 |
| INT-3 | Palladium-acyl complex | -8.1 |
| TS-3 | Methanolysis transition state | +29.7 |
A key output of DFT studies is the calculation of activation barriers (ΔG‡), which are the energy differences between a transition state and the preceding reactant or intermediate. These barriers are directly related to the rate of a particular reaction step. By comparing the activation barriers for different potential pathways, chemists can predict which route is kinetically most favorable.
In the context of the isomerizing alkoxycarbonylation of methyl oleate, DFT calculations revealed a significant difference in the activation barriers for the methanolysis of linear versus branched palladium-acyl intermediates. The calculated barrier for the methanolysis of the linear acyl species was found to be 29.7 kcal/mol, whereas for the branched species, it was a much higher 37.7 kcal/mol. d-nb.info This 8.0 kcal/mol difference provides a compelling explanation for the experimentally observed high selectivity towards the linear diester product, as the final product-forming step is kinetically much more favorable for the linear intermediate. d-nb.info
Table 2: Calculated Activation Barriers for Key Reaction Steps This table presents representative activation barriers (Gibbs free energy of activation, ΔG‡) in kcal/mol for elementary steps in palladium-catalyzed carbonylation reactions involving the dtbpp ligand.
| Reaction Step | Ligand System | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Methanolysis (Linear Acyl) | (dtbpp)Pd | 29.7 | d-nb.info |
| Methanolysis (Branched Acyl) | (dtbpp)Pd | 37.7 | d-nb.info |
| CO Insertion (Alkyl to Acyl) | (dtbpp)Pd | 12.5 | d-nb.info |
| Overall Barrier (Hydride Pathway) | (dtbpx)Pd* | 23.0 | rsc.org |
*Note: dtbpx is a structurally related ligand, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117), often studied in conjunction with dtbpp.
Molecular Modeling for Ligand Design and Optimization
While much computational work focuses on elucidating the mechanisms of existing catalysts, molecular modeling also plays a crucial role in the rational design and optimization of new ligands. By systematically modifying the structure of a lead ligand like this compound in silico, researchers can predict how changes in steric bulk, electronic properties, or the ligand backbone will affect catalytic performance.
This computational screening approach can significantly accelerate the discovery of improved catalysts by prioritizing the synthesis of the most promising candidates. d-nb.infonih.gov For instance, models can be used to evaluate a library of virtual ligands based on key descriptors such as the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability). rsc.org
In the context of diphosphine ligands for carbonylation reactions, properties like the P-Pd-P bite angle are known to be critical for selectivity and activity. researchgate.net Molecular modeling allows for the precise calculation of this angle for various ligand backbones, correlating structural features with catalytic outcomes. For example, a wider bite angle might be predicted to favor the formation of a desired product by stabilizing a key intermediate or transition state. This predictive capability allows chemists to fine-tune the ligand scaffold—for instance, by changing the length or rigidity of the propane (B168953) linker in dtbpp—to achieve optimal performance for a specific application.
Although detailed studies on the de novo design of ligands based on the this compound scaffold are not extensively documented, the principles of computational ligand design are well-established. d-nb.inforesearchgate.net By building a quantitative structure-activity relationship (QSAR) from a combination of experimental and calculated data for a series of related ligands, it is possible to develop predictive models that guide the synthesis of next-generation catalysts with enhanced activity, selectivity, and stability. researchgate.net
Computational Studies on Electronic Structure and Bonding
Understanding the electronic structure and the nature of the metal-ligand bond is fundamental to comprehending the behavior of catalysts. Computational studies provide detailed insights into how the this compound ligand interacts with a metal center, such as palladium, and how this interaction influences the catalytic reaction.
The dtbpp ligand is characterized by its strong σ-donating ability, a consequence of the electron-rich nature of the phosphorus atoms bearing two bulky tert-butyl groups. rsc.org This strong electron donation increases the electron density on the metal center, which can, in turn, affect the rates of key catalytic steps like oxidative addition and reductive elimination. DFT calculations can quantify the extent of this charge donation through various population analysis schemes (e.g., Natural Bond Orbital analysis).
Furthermore, the bulky tert-butyl groups exert significant steric influence. acs.org This steric pressure not only protects the metal center from unwanted side reactions but also plays a crucial role in controlling the coordination geometry and the accessibility of substrates to the active site. Computational models can precisely map the steric profile of the ligated metal center, helping to rationalize observed selectivities. For example, the steric hindrance created by the dtbpp ligand can disfavor the formation of certain bulky intermediates, thereby directing the reaction towards a specific product. The interplay between the electronic (strong σ-donation) and steric (large bulk) properties of this compound is a key factor in its success as a ligand in various catalytic applications. rsc.orgacs.org
Advanced Spectroscopic Characterization Techniques for 1,3 Bis Di Tert Butylphosphino Propane Complexes and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the characterization of dtbpp metal complexes in solution. The presence of various NMR-active nuclei (31P, 1H, 13C) within the ligand and potentially on other coordinated species provides a wealth of structural and dynamic information.
31P Nuclear Magnetic Resonance is exceptionally sensitive to the electronic environment of the phosphorus atoms in the dtbpp ligand. The chemical shift (δ) of the phosphorus nuclei provides direct insight into the coordination state of the ligand.
Coordination Shifts : Upon coordination to a metal center, the 31P NMR signal of dtbpp experiences a significant downfield shift compared to the free ligand. This coordination shift is a definitive indicator of complex formation. The magnitude of this shift can provide information about the nature of the metal-phosphorus bond and the electronic properties of the metal center. nih.gov
Monitoring Reactions : The distinct chemical shifts for the free ligand, starting metal complexes, and various intermediates or products allow for real-time monitoring of chemical reactions. For instance, in a catalytic cycle, the appearance and disappearance of signals corresponding to catalyst resting states or intermediates can be tracked to elucidate the reaction pathway. For the closely related ligand 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf), the 31P{1H} NMR spectrum of a copper(I) cubane complex, [Cu4(μ3-SCN)4(κ1-P,P-dtbpf)2], shows a sharp singlet at δ 64.34 ppm, indicating the coordinated state of the phosphine (B1218219) ligand. rsc.org
Table 7.1: Representative 31P NMR Chemical Shifts
| Compound/Complex | Ligand | Metal Center | Chemical Shift (δ, ppm) |
|---|---|---|---|
| Free Ligand | 1,3-Bis(diphenylphosphino)propane (B126693) (dppp) | N/A | -17.4 |
Dynamic or variable-temperature (VT) NMR spectroscopy is a crucial technique for studying fluxional processes in dtbpp complexes. nih.gov Many organometallic complexes are not static structures in solution but undergo rapid intramolecular rearrangements. These processes, if occurring on the NMR timescale, can lead to averaged signals at room temperature. nih.gov
By lowering the temperature, it is possible to slow down these exchange processes to the "slow-exchange limit," where distinct signals for the non-equivalent nuclei in the static structure can be observed. Conversely, increasing the temperature can accelerate these processes, leading to coalescence of separate signals into a single, sharp peak at the "fast-exchange limit." nih.gov
Analysis of the spectra at different temperatures allows for the determination of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) of the dynamic process, providing fundamental insights into the reaction mechanism and the stability of intermediates. nih.gov While specific VT-NMR studies on dtbpp complexes were not found in the search results, this technique is widely applied to study phenomena like ligand exchange, ring inversion in chelate structures, and intramolecular rearrangements in analogous phosphine complexes. nih.govprinceton.edud-nb.info
While 31P NMR probes the phosphorus donor atoms directly, other NMR-active nuclei provide complementary information about the ligand backbone and other molecules involved in a reaction.
19F NMR : In reactions involving fluorinated substrates, reagents, or anions (like BF4- or PF6-), 19F NMR is a highly sensitive probe. Its high natural abundance and large chemical shift range make it an excellent tool for monitoring the progress of reactions and identifying fluorine-containing species.
Other Spectroscopic Methods (e.g., IR, UV-Vis, EPR)
While NMR provides detailed structural information in solution, other spectroscopic methods offer complementary data on bonding, electronic structure, and paramagnetic properties.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying specific functional groups within a complex. In dtbpp complexes, this technique is most valuable for identifying co-ligands. For example, the strong, sharp stretching frequencies of carbonyl (CO) ligands (typically 1700-2100 cm-1) or the characteristic stretches of metal-hydride (M-H) bonds (typically 1700-2200 cm-1) are readily identified. rsc.orgresearchgate.net The IR spectrum of a copper(I) complex with the related dtbpf ligand showed characteristic bands for the thiocyanate (SCN) ligand at 2126 cm-1 and for the phosphine ligand itself. rsc.org
UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy probes the electronic transitions within a molecule. The spectra of dtbpp complexes are typically dominated by intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the UV or visible region. These spectra can provide information about the electronic structure of the metal center and can be used to monitor reactions that involve a change in the metal's oxidation state or coordination environment. For the dtbpf-copper(I) complex, electronic absorption bands were observed at 495 nm and 328 nm. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (also known as Electron Spin Resonance, ESR) is a technique specifically for studying species with unpaired electrons (paramagnetic species). cardiff.ac.uk While many dtbpp complexes, particularly of d8 metals like Pd(II) and Pt(II), are diamagnetic and thus EPR-silent, complexes with metals in paramagnetic oxidation states (e.g., Cu(II), Ni(I), Cr(I)) can be characterized by EPR. cardiff.ac.uknih.gov The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which can reveal details about the electronic structure of the metal ion and the identity and geometry of the coordinating atoms. nih.govmdpi.com For example, studies on paramagnetic Cr(I) complexes with the similar dppp (B1165662) ligand have used EPR to identify reaction intermediates formed during photochemical reactions. cardiff.ac.uk
Mass Spectrometry for Complex and Intermediate Characterization
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of dtbpp complexes and identifying reaction intermediates. Soft ionization techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly well-suited for analyzing large, non-volatile organometallic complexes. core.ac.ukresearchgate.net
Molecular Weight Confirmation : ESI-MS can provide a precise mass-to-charge ratio (m/z) for the intact complex, confirming its composition. The observed isotopic distribution pattern, especially for metals with multiple stable isotopes like palladium or nickel, serves as a definitive signature for verifying the identity of the complex. nih.govnih.govthermofisher.com
Intermediate Detection : ESI-MS is highly effective for detecting and characterizing transient intermediates in a reaction mixture. By directly sampling the reaction solution, charged intermediates in a catalytic cycle can be intercepted and analyzed, providing direct evidence for proposed mechanistic steps. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment a selected ion, providing further structural information based on its decomposition pattern. nih.govnih.gov
Structure Activity Relationships and Rational Design of 1,3 Bis Di Tert Butylphosphino Propane Analogs
Comparative Studies with Other Diphosphine Ligands
Understanding the performance of dtbpp in the context of other diphosphine ligands is essential for rational catalyst design. Comparisons based on backbone structure and the steric bulk of phosphine (B1218219) substituents reveal key principles that govern catalytic outcomes.
The backbone of a diphosphine ligand, which links the two phosphorus donor atoms, plays a critical role in determining the geometry of the resulting metal complex. A key parameter defined by the backbone is the natural bite angle (P-M-P angle), which significantly impacts the reactivity and selectivity of the catalyst. wikipedia.orguu.nl
1,3-Bis(di-tert-butylphosphino)propane (dtbpp) features a three-carbon (propane) backbone. This can be compared with ligands like 1,2-bis(di-tert-butylphosphino)ethane (B21065) (dtbpe), which has a shorter two-carbon (ethane) backbone, and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), which has the same propane (B168953) backbone but different substituents on the phosphorus atoms.
Backbone Length: The length of the alkyl chain between the phosphorus atoms is a determining factor for the chelate ring size and the resulting P-M-P bite angle. Ligands with a two-carbon backbone, like dtbpe, typically form a five-membered chelate ring and exhibit smaller bite angles. In contrast, ligands with a three-carbon backbone, such as dtbpp and dppp (B1165662), form a six-membered chelate ring, which is more flexible and results in a larger natural bite angle. This variation in bite angle can alter the steric and electronic environment at the metal center, thereby influencing the course of a catalytic reaction. For instance, in palladium-catalyzed hydroesterification of styrene, the P-Pd-P bite angle has been shown to correlate with product selectivity, where chelating systems with specific bite angles favor the formation of either linear or branched products. uu.nl
| Ligand | Abbreviation | Backbone | Typical Chelate Ring Size | Relative Bite Angle |
|---|---|---|---|---|
| 1,2-Bis(di-tert-butylphosphino)ethane | dtbpe | Ethane (-CH₂CH₂-) | 5-membered | Smaller |
| This compound | dtbpp | Propane (-CH₂CH₂CH₂-) | 6-membered | Larger |
| 1,3-Bis(diphenylphosphino)propane | dppp | Propane (-CH₂CH₂CH₂-) | 6-membered | Larger |
The substituents attached to the phosphorus atoms are arguably the most influential feature for tuning a ligand's properties. The tert-butyl groups in dtbpp are exceptionally bulky, which imparts distinct characteristics to the ligand and its metal complexes. Comparing these to other common substituents like cyclohexyl or phenyl groups helps to illustrate the role of sterics in catalysis.
The steric bulk of a phosphine ligand is often quantified by its Tolman cone angle (θ). A larger cone angle indicates greater steric hindrance around the metal center.
tert-Butyl Groups: The tert-butyl groups of dtbpp provide significant steric shielding to the coordinated metal center. This bulk can promote the formation of coordinatively unsaturated species, which are often the active catalysts, by discouraging the coordination of additional ligands. libretexts.org The high steric demand can also influence the regioselectivity of reactions by sterically directing the approach of a substrate. researchgate.net However, excessive steric bulk can sometimes hinder the reaction by blocking substrate access to the metal center entirely. nih.gov
Cyclohexyl and Phenyl Groups: Cyclohexyl groups are also bulky, but generally less so than tert-butyl groups. Phenyl groups are considerably less sterically demanding than either tert-butyl or cyclohexyl groups due to their planar nature. vu.nl This graduation in steric bulk leads to different catalytic behaviors. For example, in nickel-catalyzed cross-coupling reactions, the use of highly bulky phosphines like those with tert-butyl groups can be highly effective, while in other systems, the slightly smaller cyclohexyl or even less bulky phenylphosphines might be optimal. nih.gov The choice of substituent is a delicate balance, as it influences not only steric accessibility but also the ligand's electronic properties.
| Phosphine (PR₃) | R Group | Tolman Cone Angle (θ) | General Steric Bulk |
|---|---|---|---|
| Tri(tert-butyl)phosphine | tert-Butyl | 182° | Very High |
| Tricyclohexylphosphine | Cyclohexyl | 170° | High |
| Triphenylphosphine | Phenyl | 145° | Moderate |
Strategies for Modulating Ligand Electronic Properties
The electronic properties of a diphosphine ligand, specifically its electron-donating ability, are critical in determining the reactivity of the metal center to which it is bound. libretexts.org Electron-rich phosphines increase the electron density on the metal, which can facilitate oxidative addition steps in a catalytic cycle. Conversely, electron-poor phosphines can enhance the electrophilicity of the metal center, promoting nucleophilic attack.
The tert-butyl groups in dtbpp are strong sigma-donating alkyl groups, making it a very electron-rich ligand. Strategies to modulate these electronic properties involve modifying either the substituents on the phosphorus or the atoms within the ligand backbone.
Modification of P-Substituents: The most common strategy is to replace the alkyl groups with aryl groups that bear electron-withdrawing or electron-donating substituents. For instance, placing electron-withdrawing groups (e.g., -CF₃, -F) on phenyl rings attached to the phosphorus would decrease the ligand's donor strength. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would make the ligand an even stronger donor. The electronic effect of such modifications can be quantified using Tolman's electronic parameter (TEP), which is derived from the C-O stretching frequency of nickel carbonyl complexes. libretexts.org
Modification of the Backbone: Another approach is to introduce functional groups into the backbone of the diphosphine. Research has shown that for diphosphines of the type R'₂P-CH(R)-PR'₂, varying the 'R' group on the central carbon of the propane backbone can significantly alter the ligand's electronic profile. hollins.edu For example, an electron-withdrawing cyano (-CN) group in this position would pull electron density away from the phosphorus atoms, making them less donating compared to a ligand with an alkyl group like methyl (-CH₃) in the same position. hollins.edu This strategy allows for fine-tuning of the electronic properties without drastically altering the steric environment directly at the phosphorus atoms.
| Strategy | Modification | Example Substituent (R) | Effect on Electron Donation |
|---|---|---|---|
| P-Substituent Modification | Aryl group with EWG | -CF₃ on Phenyl | Decrease |
| Aryl group with EDG | -OCH₃ on Phenyl | Increase | |
| Backbone Modification | Backbone with EWG | -CN on backbone carbon | Decrease |
| Backbone with EDG | -CH₃ on backbone carbon | Increase |
Development of Chiral Analogs for Asymmetric Catalysis
Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. A key approach in this field is the use of chiral ligands to transfer stereochemical information to the catalytic reaction. nih.gov While dtbpp itself is achiral, its fundamental structure serves as an excellent scaffold for the design of chiral analogs for use in asymmetric transformations like hydrogenation. acs.orgnih.gov
The development of chiral diphosphine ligands analogous to dtbpp generally follows two main strategies:
Introduction of Chirality in the Backbone: Stereogenic centers can be introduced into the three-carbon propane backbone. For example, starting from chiral propane-1,3-diols, it is possible to synthesize chiral 1,3-diphosphines. rsc.org A well-known example is the chiral analog of dppp, 1,3-diphenyl-1,3-bis(diphenylphosphino)propane, where the phenyl groups on the backbone create two stereocenters. researchgate.net Such ligands often adopt a C₂-symmetric arrangement, which can be highly effective in creating a chiral environment around the metal and inducing high enantioselectivity in catalytic reactions.
Introduction of Chirality at the Phosphorus Atom: The phosphorus atoms in a phosphine ligand can themselves be stereogenic centers if they bear three different substituents (in addition to the lone pair). These are known as P-chiral ligands. While synthetically more challenging to prepare, P-chiral diphosphines can be highly effective in asymmetric catalysis because the chirality is located very close to the metal center. rsc.org The development of hybrid ligands, combining backbone chirality and P-chirality, is another advanced strategy to create highly effective catalysts for asymmetric reactions.
These chiral analogs are frequently employed in the asymmetric hydrogenation of prochiral olefins and ketones, where they have demonstrated the ability to produce chiral products with high enantiomeric excess (ee). nih.govresearchgate.net The rational design of these ligands involves careful consideration of how the placement and nature of the chiral elements will influence the transition state energies of the enantioselective step.
Industrial Relevance and Scalability of 1,3 Bis Di Tert Butylphosphino Propane Based Catalysis
Academic Contributions to Industrially Relevant Processes (e.g., Methyl Propionate (B1217596) Production in the Alpha Process)
While academic research has demonstrated the utility of 1,3-bis(di-tert-butylphosphino)propane as a ligand in several catalytic reactions, its direct application in a major industrial process remains to be established. The specific example of methyl propionate production via the Alpha Process, a landmark in industrial homogeneous catalysis, provides a valuable point of comparison.
It is a critical point of clarification that the highly successful Lucite Alpha Process for producing methyl propionate (a precursor to methyl methacrylate) does not use this compound. Instead, the process relies on a palladium catalyst with the bidentate phosphine (B1218219) ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB) . units.itmdpi.comref.ac.uk The success of the Alpha Process, which operates on a scale of hundreds of thousands of tonnes per year, is attributed to the remarkable stability and high selectivity (>99.5%) afforded by the 1,2-DTBPMB ligand, allowing for turnover numbers exceeding 50,000. units.itmdpi.comsoci.orgref.ac.uk
Nevertheless, academic studies on ligands like this compound and its analogue, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) , contribute significantly to the fundamental understanding required to develop new industrial catalysts. Dppp (B1165662) is a well-known ligand used in several industrially relevant transformations, including palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Negishi), carbonylation reactions, and the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. sigmaaldrich.comguidechem.comchemicalbook.com
The structural difference between dppp and this compound lies in the substituents on the phosphorus atoms (phenyl vs. tert-butyl). The tert-butyl groups are bulkier and more electron-donating than phenyl groups. In catalysis, such properties often lead to more active catalysts, as the electron-rich phosphine can enhance the reactivity of the metal center. gessnergroup.com Academic research into this compound-metal complexes explores their efficacy in reactions analogous to those where dppp is used, aiming to achieve higher efficiencies or new reactivities. chembk.com These studies are crucial for building the knowledge base from which future industrial processes may be developed.
| Reaction Type | Ligand Example | Metal | Significance | Reference |
|---|---|---|---|---|
| Methoxycarbonylation | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | Palladium | Key to the industrial Lucite Alpha Process for methyl propionate. | units.itmdpi.com |
| Cross-Coupling (e.g., Suzuki, Negishi) | 1,3-Bis(diphenylphosphino)propane (dppp) | Palladium, Nickel | Widely used in the synthesis of fine chemicals and pharmaceuticals. | sigmaaldrich.comchemicalbook.com |
| Polyketone Synthesis | 1,3-Bis(diphenylphosphino)propane (dppp) | Palladium | Co-polymerization of carbon monoxide and ethylene. | guidechem.com |
| General Organic Synthesis | This compound | Various | Explored in academic research for reactions like alkylations and hydrations. | chembk.com |
Challenges and Opportunities in Scaling Up Homogeneous Catalytic Systems
The transition of a homogeneous catalytic system from a laboratory flask to an industrial reactor is a significant challenge. Systems based on phosphine ligands like this compound are no exception.
Key Challenges:
Catalyst Separation and Recovery: Homogeneous catalysts are dissolved in the reaction medium along with reactants and products, making their separation difficult. This is a major economic drawback when using expensive and precious metals like palladium, and it can lead to product contamination.
Catalyst Stability and Lifetime: Industrial processes often require elevated temperatures and pressures, which can lead to the degradation of the catalyst or ligands. Many phosphine ligands are sensitive to air and moisture, necessitating stringent inert atmosphere conditions, which adds to operational complexity and cost on a large scale. chimia.ch
Cost and Availability: Specialized phosphine ligands and precious metal precursors are often expensive. For a process to be economically viable, the catalyst must exhibit a very high turnover number (TON) and turnover frequency (TOF) to minimize its cost contribution to the final product.
Heat and Mass Transfer: Scaling up from small, well-mixed batch reactors to large-scale continuous reactors introduces complexities in ensuring efficient heat and mass transfer, which can affect reaction selectivity and yield.
Opportunities for Advancement:
Catalyst Immobilization: One of the most promising strategies is to anchor the homogeneous catalyst onto a solid support (heterogenization). This combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Porous organic polymers incorporating phosphine units have been shown to act as effective supports, allowing for catalyst recycling and minimizing metal leaching. mdpi.com
Advanced Reactor Technology: The use of continuous flow reactors instead of traditional batch reactors can offer better control over reaction parameters, improve safety, and facilitate process intensification, potentially enabling the use of highly active but less stable catalysts.
Ligand Design: Ongoing academic and industrial research focuses on designing new generations of phosphine ligands that are more robust, less sensitive to oxidation, and cheaper to produce, without compromising catalytic performance. gessnergroup.com
Solvent Innovation: Replacing volatile organic compounds with "greener" solvents or developing solvent-free systems can reduce the environmental impact and simplify downstream separation processes.
Economic and Environmental Aspects in Academic Research Context
In modern chemical research, the development of a new catalytic process is increasingly guided by early-stage assessments of its potential economic viability and environmental impact. This holistic approach, often involving techno-economic analysis (TEA) and life cycle assessment (LCA), is crucial for identifying promising candidates for industrial application.
Economic Considerations:
Environmental Aspects:
The environmental footprint of a catalytic process is a multi-faceted issue. A comprehensive LCA is the standard tool for evaluation, considering factors from "cradle-to-gate". nih.govrsc.org
Metal Leaching: The loss of the precious metal catalyst into waste streams is not only an economic loss but also an environmental concern, as heavy metals can be toxic. Efficient catalyst recovery and recycling are paramount.
Energy Consumption: The energy required for the reaction and subsequent purification steps (e.g., distillation) contributes to the process's carbon footprint. Catalysts that operate under milder conditions (lower temperature and pressure) are highly desirable.
Waste Generation: The ideal reaction has high atom economy, meaning most of the atoms from the reactants are incorporated into the final product, minimizing waste. Byproducts and catalyst decomposition products must be managed.
Comparing homogeneous and heterogeneous systems, studies have shown that a reusable heterogeneous catalyst can reduce the environmental footprint by orders of magnitude, primarily by enabling catalyst reuse and minimizing metal loss. nih.gov The development of catalysts based on ligands like this compound must, therefore, be coupled with strategies that address these economic and environmental hurdles to pave the way for potential industrial relevance.
| Category | Parameter | Description | Reference |
|---|---|---|---|
| Economic | Catalyst Cost | Cost of the precious metal and the synthesis of the specialized ligand. | researchgate.net |
| Turnover Number (TON) | Total moles of product per mole of catalyst; indicates catalyst lifetime and productivity. | ref.ac.uk | |
| Energy Requirements | Energy needed for reaction conditions and downstream separations (e.g., distillation). | nih.gov | |
| Environmental | Life Cycle Assessment (LCA) | A holistic "cradle-to-gate" analysis of the overall environmental impact. | nih.govrsc.org |
| Metal Leaching | Loss of toxic and valuable heavy metals into product or waste streams. | mdpi.com | |
| Solvent Footprint | Environmental impact associated with the use and disposal of organic solvents. | nih.gov |
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Continuous Processes
The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. nih.govsyntegon.comnih.govmdpi.com The integration of homogeneous catalysts, including those based on dtbpp, into continuous flow reactors is a key area of development. goflow.at While specific studies detailing the use of dtbpp in continuous flow systems are still emerging, the principles established with other phosphine (B1218219) ligands provide a clear roadmap. The high local catalyst concentrations and superior mass and heat transfer in microreactors can lead to increased reaction rates and higher turnover numbers (TONs) compared to batch processes. goflow.at Future research will likely focus on immobilizing dtbpp-metal complexes onto solid supports compatible with packed-bed reactors, enabling catalyst reuse and minimizing product contamination. goflow.at This approach would combine the high activity and selectivity of dtbpp-based catalysts with the operational advantages of continuous manufacturing.
Exploration of Novel Reaction Substrates and Transformations
While dtbpp has proven its efficacy in a range of cross-coupling reactions, a significant area of future research lies in its application to novel and more challenging substrates and transformations. The unique steric and electronic properties of dtbpp, conferred by the bulky tert-butyl groups, make it a promising candidate for reactions that are difficult to achieve with less sterically demanding ligands.
One such area is the catalytic C-H bond activation and functionalization. This field offers a more atom-economical approach to synthesis by directly converting ubiquitous C-H bonds into valuable chemical linkages. The development of dtbpp-ligated metal catalysts for such transformations could enable the synthesis of complex molecules from simple precursors with fewer steps. For instance, copper(I) complexes of the related ligand 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) have been shown to be efficient catalysts for the C-H activation and carboxylation of terminal alkynes. rsc.org Exploring similar reactivity with dtbpp is a logical and promising direction.
Furthermore, the application of dtbpp in polymerization reactions presents another avenue for exploration. For example, supported rare earth catalysts are used in the gas-phase polymerization of 1,3-butadiene. jlu.edu.cn Investigating the potential of dtbpp-metal complexes to catalyze or control polymerization processes could lead to new materials with unique properties.
Development of Heterogenized or Immobilized 1,3-Bis(di-tert-butylphosphino)propane Catalysts
A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this challenge by facilitating easy catalyst recovery and recycling. This is particularly important in the pharmaceutical industry where stringent limits on metal impurities in active pharmaceutical ingredients (APIs) are in place.
Future research will undoubtedly focus on developing robust methods for immobilizing dtbpp-metal complexes. Promising supports include:
Polymers: Crosslinked polymers, such as those derived from poly(p-tert-butyl styrene), can serve as a scaffold for attaching phosphine ligands. researchgate.net
Mesoporous Silica: Materials like mesoporous silica nanoparticles (MSNPs) offer a high surface area and tunable pore sizes, making them excellent candidates for catalyst supports. google.commdpi.commdpi.comnih.govnih.gov The functionalization of silica surfaces allows for the covalent attachment of ligands like dtbpp.
Metal-Organic Frameworks (MOFs): The crystalline and porous nature of MOFs provides a well-defined environment for catalytic reactions. Incorporating dtbpp or its derivatives as linkers or guests within MOF structures is an intriguing possibility.
The development of such heterogeneous catalysts would not only simplify product purification but also enhance catalyst stability and longevity, making processes more cost-effective and environmentally friendly.
Advancements in Ligand Synthesis for Improved Sustainability
One reported method for the production of this compound involves the reaction of di-tert-butylphosphine with 2,2-di-tert-butyl-1,3-propanediol. Future research in this area could focus on several aspects to improve sustainability:
Atom Economy: Developing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product.
Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.
Catalytic Methods: Employing catalytic methods for the synthesis of the ligand itself, which can reduce waste and energy consumption compared to stoichiometric reactions. nih.gov
By focusing on these principles, the synthesis of dtbpp can be made more aligned with the goals of green chemistry.
Synergistic Approaches: Combining this compound with Other Catalytic Modalities
The concept of synergistic catalysis, where two or more distinct catalytic cycles work in concert to achieve a transformation that is not possible with either catalyst alone, is a rapidly growing field. This approach opens up new reaction pathways and can lead to improved efficiency and selectivity.
Future research will likely explore the combination of dtbpp-metal catalysis with other catalytic modalities, such as:
Photoredox Catalysis: The merger of palladium catalysis with visible-light-induced photoredox catalysis has enabled a wide range of novel transformations. nih.govrsc.orgresearchgate.netrsc.orgnih.gov A dtbpp-palladium complex could potentially be paired with a photocatalyst to engage in dual catalytic cycles for challenging cross-coupling or C-H functionalization reactions.
Enzymatic Catalysis: The combination of chemocatalysis and biocatalysis is a powerful strategy for asymmetric synthesis. researchgate.netnih.govcabbi.bioillinois.edunih.gov A dtbpp-based catalyst could be used in tandem with an enzyme to perform sequential or concurrent reactions, leveraging the high selectivity of enzymes with the broad reaction scope of transition metal catalysts.
Lewis Acid Catalysis: The use of a co-catalytic Lewis acid can sometimes enhance the reactivity and selectivity of a transition metal complex. Investigating the synergistic effects of Lewis acids on dtbpp-catalyzed reactions could lead to improved catalytic systems.
These synergistic approaches hold the promise of unlocking new chemical reactivity and providing more efficient and selective methods for the synthesis of complex molecules.
Q & A
Q. Advanced Characterization
- X-ray crystallography : Resolve Pd-DTBPP coordination geometry (e.g., square-planar vs. trigonal) .
- Cyclic voltammetry : Determine redox potentials (e.g., Pd(II)/Pd(0) couples) to assess catalytic stability .
- Mass spectrometry (HRMS) : Confirm complex stoichiometry (e.g., [Pd(DTBPP)(OTf)]⁺ observed at m/z 542.03 ).
How does DTBPP compare to other bisphosphine ligands in asymmetric catalysis?
Q. Comparative Analysis
- Steric bulk : DTBPP’s tert-butyl groups provide greater steric hindrance than dppp (diphenylphosphino propane), enhancing enantioselectivity in Pd-catalyzed cross-couplings .
- Electronic effects : Lower Tolman electronic parameter (θ ≈ 150°) vs. PCy₃ (θ = 170°) modifies metal electron density .
- Case study : In Suzuki-Miyaura reactions, DTBPP-Pd achieves >90% ee vs. 70% ee with dppe due to restricted rotation in transition states .
What safety protocols are essential when handling DTBPP in catalytic studies?
Q. Safety and Compliance
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Waste disposal : Collect phosphine-containing waste in sealed containers under argon; neutralize with 10% H₂O₂ before disposal .
- Exposure control : Use fume hoods for ligand weighing and reaction setup. Monitor air quality with phosphine-specific gas detectors .
How can computational modeling complement experimental studies of DTBPP-metal systems?
Q. Integrated Methodology
- DFT calculations : Predict optimized geometries (e.g., B3LYP/6-31G** basis set) and reaction barriers for catalytic cycles .
- NBO analysis : Quantify charge donation from DTBPP to metal centers to rationalize catalytic activity trends .
- Molecular dynamics : Simulate ligand dissociation kinetics in solution-phase reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
